3,3-Difluoropyrrolidine-1-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

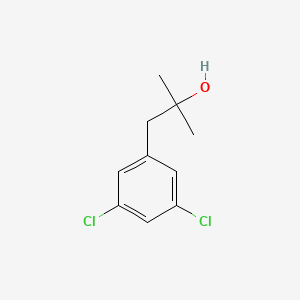

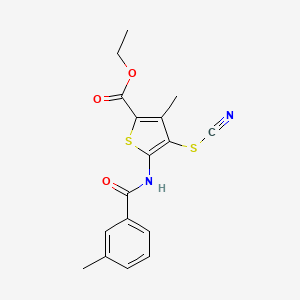

3,3-Difluoropyrrolidine-1-carbonyl chloride is a chemical compound with the CAS Number: 1334512-01-4 . It has a molecular weight of 169.56 and its IUPAC name is this compound .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C5H6ClF2NO/c6-4(10)9-2-1-5(7,8)3-9/h1-3H2 . This indicates that the molecule consists of a pyrrolidine ring with two fluorine atoms at the 3rd position and a carbonyl chloride group at the 1st position .Physical And Chemical Properties Analysis

This compound has a molecular weight of 169.56 g/mol . The compound’s exact physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Trifluoromethylation : The trifluoromethyl group, similar to the difluoromethyl group in 3,3-Difluoropyrrolidine-1-carbonyl chloride, plays a crucial role in pharmaceutical and agrochemical compound design due to its ability to attract electron density and influence molecular interactions. The palladium-catalyzed trifluoromethylation of aryl chlorides under mild conditions allows the transformation of a wide range of substrates, showing its applicability in late-stage modifications of advanced intermediates (Cho et al., 2010).

Chemistry of Carbonyl Fluoride : Carbonyl fluoride, a compound related to this compound, is a versatile intermediate in organic fluorine compounds. Its reaction with various carbonyl compounds results in the formation of gem-difluorides, indicating its potential in creating fluorine-modified organic molecules (Fawcett et al., 1962).

Enantioselective Synthesis of β-Trifluoromethyl Alcohols : The incorporation of fluorine-containing motifs, such as the trifluoromethyl group, into drug candidates is a powerful tool in pharmaceutical research. The development of nickel-catalyzed asymmetric reductive cross-coupling trifluoroalkylation of acyl chlorides for the enantioselective synthesis of diverse α-trifluoromethylated ketones highlights the importance of fluorine-modified compounds in drug development (Bing‐Bing Wu et al., 2022).

Photoredox Catalysis in Fluoromethylation : The trifluoromethyl and difluoromethyl groups are important in pharmaceuticals and agrochemicals, and the development of new protocols for their incorporation into various molecular skeletons is a key area of research. Photoredox catalysis has emerged as a valuable tool for radical reactions in fluoromethylation, demonstrating the significance of these fluorinated motifs in synthetic organic chemistry (Koike & Akita, 2016).

Catalytic Fluoride-Rebound Mechanism : The unique borane-catalyzed formal C(sp3)-CF3 reductive elimination from Au(III) demonstrates a novel mechanism for the synthesis of trifluoromethylated compounds, which are prevalent in pharmaceuticals. This discovery opens up new avenues for the introduction of fluorine substituents, including radioactive isotopes, in drug development (Levin et al., 2017).

Eigenschaften

IUPAC Name |

3,3-difluoropyrrolidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClF2NO/c6-4(10)9-2-1-5(7,8)3-9/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJAQWMLYMOSNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2702886.png)

![2-[[1-(5-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2702889.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2702890.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-fluoro-4-methoxybenzamide](/img/structure/B2702891.png)

amino]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2702893.png)